molecular formula C12H8BrNO B15221661 2-Bromodibenzo[b,d]furan-4-amine

2-Bromodibenzo[b,d]furan-4-amine

Cat. No.: B15221661
M. Wt: 262.10 g/mol
InChI Key: RXFCVYDHEUWAHR-UHFFFAOYSA-N
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Description

2-Bromodibenzo[b,d]furan-4-amine is an organic compound that belongs to the class of dibenzofurans. Dibenzofurans are heterocyclic compounds containing a fused pair of benzene and furan rings. The presence of a bromine atom and an amine group in the structure of this compound makes it a valuable intermediate in organic synthesis and various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromodibenzo[b,d]furan-4-amine typically involves the bromination of dibenzofuran followed by amination. One common method involves the use of n-butyllithium and ethylene dibromide in tetrahydrofuran under inert atmosphere conditions . The reaction is carried out at low temperatures (-70°C to 0°C) to ensure selective bromination. The brominated intermediate is then subjected to amination using suitable amine sources under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The brominated intermediate is purified using techniques such as recrystallization and column chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-Bromodibenzo[b,d]furan-4-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura cross-coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium amide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere conditions.

Major Products Formed

    Substitution Products: Various substituted dibenzofurans depending on the nucleophile used.

    Oxidation Products: Dibenzofuran oxides.

    Reduction Products: Dibenzofuran amines.

    Coupling Products: Biaryl compounds with extended conjugation.

Scientific Research Applications

2-Bromodibenzo[b,d]furan-4-amine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of 2-Bromodibenzo[b,d]furan-4-amine involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The presence of the bromine atom and amine group allows it to participate in various biochemical interactions, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromodibenzofuran: A closely related compound with similar structural features but without the amine group.

    2-Bromodibenzofuran: Another related compound with bromine substitution at a different position.

    Dibenzofuran: The parent compound without any substituents.

Uniqueness

2-Bromodibenzo[b,d]furan-4-amine is unique due to the presence of both bromine and amine groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

Molecular Formula

C12H8BrNO

Molecular Weight

262.10 g/mol

IUPAC Name

2-bromodibenzofuran-4-amine

InChI

InChI=1S/C12H8BrNO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H,14H2

InChI Key

RXFCVYDHEUWAHR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Br)N

Origin of Product

United States

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